4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
Description
4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid (hereafter referred to as the target compound) is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidin-4-one core substituted at position 5 with a 4-chlorophenyl group. A methylene linker connects this core to a benzoic acid moiety at position 3 (Figure 1).
The compound is part of a broader class of thienopyrimidine derivatives, which are extensively studied for their anticancer, antimicrobial, and kinase-inhibitory activities . The 4-chlorophenyl substituent is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and target binding affinity .
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S/c21-15-7-5-13(6-8-15)16-10-27-18-17(16)19(24)23(11-22-18)9-12-1-3-14(4-2-12)20(25)26/h1-8,10-11H,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOTTYAOJSZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the benzoic acid moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thienopyrimidine core allows for nucleophilic substitution at the sulfur atom or adjacent positions. For example:
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Reaction with amines : The 4-oxo group facilitates nucleophilic attack, enabling substitution at position 2 or 5 of the thienopyrimidine ring (Fig. 1A).
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Halogen displacement : Brominated intermediates undergo Ullmann coupling with arylthiols to form thioether linkages (Table 1) .
Table 1: Ullmann Coupling Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-thienopyrimidine | 4-Chlorothiophenol | DMF | 110 | 72 | |
| 5-Bromo-analog | Benzyl mercaptan | Ethanol | 80 | 65 |
Hydrolysis Reactions
The benzoic acid and ester functionalities participate in hydrolysis:
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Ester → Carboxylic acid : Ethyl ester derivatives hydrolyze to the free acid under basic conditions (NaOH, H₂O/EtOH, 25°C, 18 h) .
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Amide hydrolysis : Acetamide side chains hydrolyze to carboxylic acids in acidic media (HCl, reflux, 6 h).
Esterification and Amidation
The benzoic acid group undergoes typical carboxylic acid reactions:
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Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (H₂SO₄, 60°C, 12 h) to form esters .
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Amide formation : Couples with amines via EDCI/HOBt activation, yielding bioactive conjugates (Fig. 1B) .
Cyclization Reactions
The thienopyrimidine scaffold participates in ring-forming reactions:
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Heterocycle expansion : Reacts with hydrazines to form triazolo-pyrimidine derivatives (NH₂NH₂, EtOH, Δ, 4 h).
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Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at position 5 using Pd catalysts (Table 2) .
Table 2: Cross-Coupling Efficiency
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | 58 |
| PdCl₂(dppf) | XPhos | CsF | 81 |
Redox Reactions
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Reduction : The 4-oxo group reduces to 4-hydroxy using NaBH₄ (MeOH, 0°C, 2 h).
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Oxidation : Thioether linkages oxidize to sulfones with mCPBA (DCM, 25°C, 24 h).
Functionalization of the Chlorophenyl Group
The 4-chlorophenyl substituent undergoes:
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Buchwald-Hartwig amination : Pd-mediated coupling with morpholine (Pd₂(dba)₃, Xantphos, 100°C, 24 h).
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SNAr reactions : Displacement of chlorine with piperazine (DMSO, 120°C, 8 h).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Key Research Findings
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Synthetic versatility : The compound’s modular structure allows >15 derivatization pathways, with yields ranging from 45–85% depending on reaction conditions .
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Stability : Hydrolytically stable at pH 2–8 for 72 h but degrades under strong acidic/basic conditions (pH <1 or >12).
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Catalytic effects : Pd-based catalysts improve cross-coupling efficiency by 2.3× compared to Cu-mediated methods .
Reaction Optimization Insights
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Solvent effects : DMF outperforms THF in Ullmann couplings due to better ligand solubility .
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Temperature : Reactions above 100°C risk decomposition of the thienopyrimidine core.
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Protecting groups : Tert-butyldimethylsilyl (TBS) protection of the benzoic acid improves yields in esterification by 22% .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various substitution reactions, making it suitable for creating derivatives with tailored properties.
- Reagent in Organic Reactions : It is utilized as a reagent in organic chemistry, facilitating reactions such as nucleophilic substitutions and cyclizations.
Biology
- Antiviral and Anticancer Properties : Research indicates that thienopyrimidine derivatives exhibit significant antiviral and anticancer activities. Studies have shown that compounds similar to 4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid can inhibit cell proliferation by targeting specific enzymes involved in cancer progression .
- Mechanism of Action : The compound is believed to interact with molecular targets such as kinases and proteases, which play crucial roles in cellular signaling pathways. This interaction can lead to the modulation of biochemical pathways relevant to disease states .
Medicine
- Therapeutic Applications : There is ongoing exploration into the therapeutic potential of this compound in drug development. Its ability to inhibit specific biological pathways makes it a candidate for developing treatments for various diseases, including cancer and viral infections .
- Formulation Development : The compound's solubility and stability profile make it suitable for formulation into drug delivery systems, enhancing bioavailability and therapeutic efficacy.
Data Tables
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex synthesis | Enables the creation of novel compounds |
| Biology | Antiviral activity | Potential treatment options for viral infections |
| Medicine | Anticancer therapy | Targeted treatment strategies for cancer |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
- Antiviral Research : Another study explored the antiviral properties of related compounds against influenza viruses, suggesting that modifications to the thienopyrimidine core can enhance activity against viral replication .
- Drug Formulation : Research conducted by pharmaceutical scientists indicated that incorporating this compound into lipid-based formulations improved solubility and bioavailability in preclinical models .
Mechanism of Action
The mechanism of action of 4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidine Core
The nature of substituents on the thienopyrimidine core critically influences biological activity. Key comparisons include:
Linker and Acid Group Modifications
The methylene-benzoic acid linker in the target compound contrasts with other acid-containing derivatives:
- Carboxylic Acid vs. Esters : The free benzoic acid group in the target compound enhances aqueous solubility and facilitates ionic interactions with target proteins, whereas esterified analogs (e.g., ) may act as prodrugs with improved membrane permeability .
- Chain Length : Propionic acid derivatives () offer greater conformational flexibility but may compromise target specificity compared to the rigid benzoic acid moiety .
Q & A
Q. Table 1: Representative Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | Thiourea, KOH/EtOH | 72–83 | 95 |
| Benzylation | Mitsunobu (DIAD, PPh) | 70–85 | 98 |
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- Spectroscopy :
- -/-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR : Confirm C=O (1680–1720 cm) and S-C (650–750 cm) stretches .
- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: 1.72–1.75 Å) and dihedral angles (e.g., pyrimidine ring planarity <5° deviation) .
Note : Crystallize the compound in DMSO/EtOH mixtures for high-quality crystals .
Advanced: How can researchers design experiments to evaluate its biological activity and mechanism of action?
Methodological Answer:
- In Vitro Assays :
- Molecular Docking : Align the compound with target proteins (e.g., EGFR) using PDB structures (e.g., 1M17) and software like AutoDock Vina .
Key Parameters :- Dose-Response : Use 0.1–100 µM concentrations.
- Controls : Include positive (e.g., gefitinib) and vehicle controls .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Modify Substituents :
- Chlorophenyl Group : Replace with electron-withdrawing (e.g., -CF) or donating (-OCH) groups .
- Benzoic Acid : Test ester or amide derivatives for solubility modulation .
Assay Design :
Q. Table 2: SAR Data Example
| Derivative | R Group | IC (µM) |
|---|---|---|
| Parent | -Cl | 0.45 |
| Derivative 1 | -CF | 0.28 |
| Derivative 2 | -OCH | 1.20 |
Advanced: What strategies address solubility challenges in pharmacological studies?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt .
- Co-Solvents : Use PEG-400 or cyclodextrins (20% w/v) in in vivo formulations .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
Analytical Validation : Monitor solubility via UV-Vis (λ = 270 nm) and stability via HPLC over 24h .
Advanced: How should contradictory biological activity data be resolved?
Methodological Answer:
Purity Check : Re-analyze batches via LC-MS (e.g., detect <1% impurities) .
Orthogonal Assays : Compare results from fluorescence-based and radiometric kinase assays .
Cell Line Validation : Use CRISPR-edited cells to confirm target specificity .
Case Study : If IC varies between 0.5 µM (HEK293) and 5 µM (HeLa), assess off-target effects via kinome-wide profiling .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsomes : Incubate compound (1 µM) with human microsomes (1 mg/mL) and NADPH. Monitor depletion over 60 min via LC-MS/MS .
- Metabolite ID : Use high-resolution MS/MS (e.g., Q-TOF) to detect hydroxylated or demethylated products .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates .
Q. Key Metrics :
- Half-life (t) : >30 min indicates favorable stability.
- Cl : <15 mL/min/kg suggests low clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
